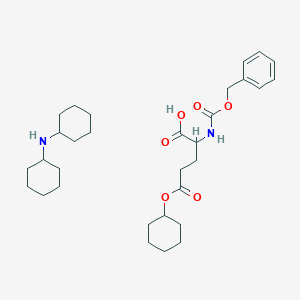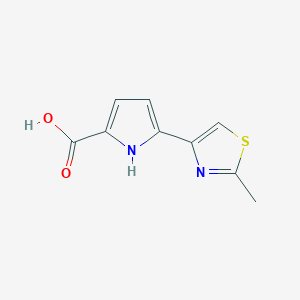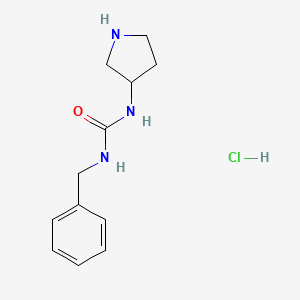![molecular formula C27H29F3O6S B14786513 Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluticasone furoate is a synthetic glucocorticoid used primarily as an anti-inflammatory agent. It is commonly administered via inhalation or nasal spray to treat conditions such as asthma and allergic rhinitis. This compound is known for its high affinity for glucocorticoid receptors, making it effective in reducing inflammation and associated symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluticasone furoate is synthesized through a multi-step process involving several key intermediatesThe reaction conditions often involve the use of strong acids, bases, and various solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of fluticasone furoate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into various dosage forms, such as nasal sprays and inhalers .
Analyse Chemischer Reaktionen
Types of Reactions: Fluticasone furoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are particularly relevant, given the presence of fluorine atoms in the molecule
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products:
Wissenschaftliche Forschungsanwendungen
Fluticasone furoate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glucocorticoid receptor interactions and the effects of fluorination on steroid activity.
Biology: Research focuses on its anti-inflammatory properties and its role in modulating immune responses.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: The compound is utilized in the development of new pharmaceutical formulations and delivery systems .
Wirkmechanismus
Fluticasone furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes and suppress the expression of pro-inflammatory genes. This results in a reduction of inflammation and associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Fluticasone propionate: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A corticosteroid used for similar indications but with distinct molecular structure and receptor affinity.
Beclometasone dipropionate: Another inhaled corticosteroid with comparable therapeutic uses
Uniqueness: Fluticasone furoate is unique due to its high binding affinity for glucocorticoid receptors and its prolonged duration of action, allowing for once-daily dosing. This makes it particularly effective for long-term management of chronic respiratory conditions .
Eigenschaften
Molekularformel |
C27H29F3O6S |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
[(9R,10S,13S,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14?,16?,17?,19?,21?,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
XTULMSXFIHGYFS-RCXXPBARSA-N |
Isomerische SMILES |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)

![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate](/img/structure/B14786451.png)

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)


![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)



